1-Chloro-2,4-difluorobenzene

Descripción general

Descripción

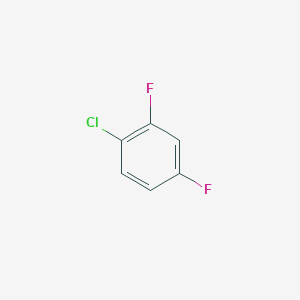

1-Chloro-2,4-difluorobenzene is an organic compound with the molecular formula C6H3ClF2. It is a colorless to light yellow liquid at room temperature and is known for its use in various chemical syntheses. The compound is characterized by the presence of a chlorine atom and two fluorine atoms attached to a benzene ring, making it a halogenated aromatic compound .

Métodos De Preparación

1-Chloro-2,4-difluorobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-difluoroaniline with t-butyl nitrite in the presence of boron trifluoride etherate complex, followed by the thermal decomposition of the resulting diazonium salt . Another method involves the reaction of substituted benzenes with xenon difluoride in the presence of boron trifluoride-diethyl ether complex .

Industrial production methods typically involve the chlorination and fluorination of benzene derivatives under controlled conditions to achieve the desired substitution pattern .

Análisis De Reacciones Químicas

1-Chloro-2,4-difluorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine and fluorine atoms influence the reactivity and orientation of the benzene ring.

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine and fluorine) makes the compound susceptible to nucleophilic aromatic substitution reactions.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the compound can be involved in such reactions under appropriate conditions.

Common reagents used in these reactions include halogenating agents, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

1-Chloro-2,4-difluorobenzene has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-chloro-2,4-difluorobenzene involves its reactivity as a halogenated aromatic compound. The chlorine and fluorine atoms influence the electron density of the benzene ring, making it reactive towards electrophiles and nucleophiles. The compound’s molecular targets and pathways depend on the specific reactions and applications it is involved in .

Comparación Con Compuestos Similares

1-Chloro-2,4-difluorobenzene can be compared with other halogenated benzene derivatives, such as:

- 1-Chloro-4-fluorobenzene

- 1,3-Dichloro-2-fluorobenzene

- 1,2-Difluorobenzene

- 2,4-Difluoronitrobenzene

These compounds share similar structural features but differ in the number and position of halogen atoms, which influence their reactivity and applications. This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity .

Actividad Biológica

1-Chloro-2,4-difluorobenzene (CAS Number: 1435-44-5) is an aromatic halogenated compound with a molecular formula of CHClF and a molecular weight of approximately 148.54 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, including its mechanisms of action, toxicity profiles, and applications in medicinal chemistry.

This compound is characterized by its unique structure, which includes both chlorine and fluorine substituents on a benzene ring. The presence of these halogens significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHClF |

| Molecular Weight | 148.54 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1435-44-5 |

Antimicrobial Properties

Research indicates that halogenated aromatic compounds can exhibit significant antimicrobial activity. In particular, studies have shown that derivatives of difluorobenzene can act as effective agents against various bacterial strains. For instance, the compound has been investigated as an intermediate in the synthesis of quinolone antibiotics, which are known for their broad-spectrum antibacterial properties .

Case Study: Antibacterial Activity

A study explored the synthesis of quinolone derivatives from this compound, revealing that these compounds displayed enhanced activity against Gram-positive bacteria compared to their non-halogenated counterparts. The modifications introduced by the fluorine and chlorine atoms were crucial for increasing the bioactivity of these derivatives .

Toxicity and Environmental Impact

The toxicity profile of this compound has been evaluated in various studies. The U.S. Environmental Protection Agency (EPA) has identified this compound as a potential air toxic due to its persistence and bioaccumulation capabilities .

Toxicological Data:

- Acute Toxicity: Exhibits moderate toxicity upon exposure.

- Chronic Effects: Potential carcinogenic effects have been noted in long-term exposure scenarios.

The compound's interaction with biological systems raises concerns regarding its environmental persistence and potential health risks associated with exposure.

The biological activity of this compound is primarily attributed to its ability to disrupt cellular processes through various mechanisms:

- Enzyme Inhibition: It may inhibit key enzymes involved in bacterial metabolism.

- Membrane Disruption: The hydrophobic nature allows it to integrate into lipid membranes, leading to increased permeability and cell lysis.

Applications in Medicinal Chemistry

Due to its structural characteristics and biological activities, this compound serves as a valuable building block in medicinal chemistry. Its derivatives are being explored for their potential as:

- Antibiotics: As mentioned earlier, they can be modified to enhance antibacterial efficacy.

- Anticancer Agents: Research is ongoing into the development of fluorinated compounds with anticancer properties.

Propiedades

IUPAC Name |

1-chloro-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2/c7-5-2-1-4(8)3-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCSNHQKXUSMMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162441 | |

| Record name | 1-Chloro-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435-44-5 | |

| Record name | 1-Chloro-2,4-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1435-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2,4-difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1435-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 1-chloro-2,4-difluorobenzene undergo regioselective reactions?

A1: this compound exhibits regioselectivity due to the differing electronic properties of its substituents. The fluorine atoms, being highly electronegative, deactivate the aromatic ring toward electrophilic aromatic substitution, particularly at the ortho and para positions relative to themselves. The chlorine atom, while also electron-withdrawing, exerts a weaker deactivating effect. Therefore, nucleophilic aromatic substitution (SNAr) reactions preferentially occur at the carbon bearing the chlorine atom.

Q2: What unique spectroscopic properties of this compound provide insights into its structure?

A: Research by Wasylishen et al. [] utilized 1H and 19F NMR spectroscopy to investigate isotope effects in this compound. They observed an isotope shift in the 19F NMR spectrum due to the presence of both 35Cl and 37Cl isotopes. Specifically, the fluorine atom five bonds away from the chlorine atom experiences a greater shielding effect (and thus a shift in resonance frequency) when bonded to the heavier 37Cl isotope.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.